2-Cyanobenzylzinc bromide
Overview
Description
2-Cyanobenzylzinc bromide is a reactant used in the metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It is commonly used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
2-Cyanobenzylzinc bromide can be synthesized by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst . It is also used to prepare 2-[(2-cyanophenyl)methyl] benzamide by treating with 2-iodobenzamide using a nickel catalyst .
Molecular Structure Analysis
The molecular formula of 2-Cyanobenzylzinc bromide is C8H6BrNZn, and its molecular weight is 261.43 . The SMILES string representation is Br[Zn]Cc1ccccc1C#N .
Chemical Reactions Analysis
2-Cyanobenzylzinc bromide is used in the metal-catalyzed Negishi cross-coupling reactions to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation . It is also used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl by reacting with aryl nonaflate in the presence of Pd (dba) 2 as a catalyst .
Physical And Chemical Properties Analysis
2-Cyanobenzylzinc bromide is a solution with a concentration of 0.5 M in THF (tetrahydrofuran). It has a density of 0.993 g/mL at 25 °C . It should be stored at 2-8°C .
Scientific Research Applications
Application 1: Negishi Cross-Coupling Reactions
Scientific Field
Organic Chemistry
Summary of the Application
2-Cyanobenzylzinc bromide can be used as a reactant in metal-catalyzed Negishi cross-coupling reactions. These reactions are used to prepare aryl or heteroaryl derivatives via carbon-carbon bond formation .
Methods of Application
The exact experimental procedures can vary, but generally, the Negishi cross-coupling reaction involves the reaction of an organozinc compound (like 2-Cyanobenzylzinc bromide) with an organic halide in the presence of a palladium catalyst .
Results or Outcomes
The outcome of this reaction is the formation of a new carbon-carbon bond, resulting in the synthesis of aryl or heteroaryl derivatives .
Application 2: Synthesis of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl
Summary of the Application
2-Cyanobenzylzinc bromide can be used to synthesize 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl .
Methods of Application
This compound can be synthesized by reacting 2-Cyanobenzylzinc bromide with aryl nonaflate in the presence of Pd(dba)2 as a catalyst .
Results or Outcomes
The outcome of this reaction is the formation of 4-(2-Cyanobenzyl)-3′-(trifluoromethyl)biphenyl .
Application 3: Preparation of 2-[(2-cyanophenyl)methyl]benzamide
Summary of the Application
2-Cyanobenzylzinc bromide can be used to prepare 2-[(2-cyanophenyl)methyl]benzamide .
Methods of Application
This compound can be prepared by treating 2-Cyanobenzylzinc bromide with 2-iodobenzamide using a nickel catalyst .
Results or Outcomes
The outcome of this reaction is the formation of 2-[(2-cyanophenyl)methyl]benzamide .
Application 4: Synthesis of 2-Cyanoethylzinc bromide
Summary of the Application
2-Cyanobenzylzinc bromide can be used to synthesize 2-Cyanoethylzinc bromide .
Methods of Application
The exact experimental procedures can vary, but generally, the synthesis involves the reaction of 2-Cyanobenzylzinc bromide with an appropriate reagent .
Results or Outcomes
The outcome of this reaction is the formation of 2-Cyanoethylzinc bromide .
Application 5: Preparation of 4-Cyanobenzylzinc bromide
Summary of the Application
2-Cyanobenzylzinc bromide can be used to prepare 4-Cyanobenzylzinc bromide .
Methods of Application
This compound can be prepared by treating 2-Cyanobenzylzinc bromide with a suitable reagent .
Results or Outcomes
The outcome of this reaction is the formation of 4-Cyanobenzylzinc bromide .
Safety And Hazards
2-Cyanobenzylzinc bromide is classified as a flammable liquid (Category 2), and it can cause eye irritation (Category 2A). It is also suspected of causing cancer (Carcinogenicity Category 2), and it may cause respiratory irritation and drowsiness or dizziness (Specific target organ toxicity - single exposure Category 3) . It should be handled with care, avoiding dust formation and contact with skin and eyes .
properties
IUPAC Name |
bromozinc(1+);2-methanidylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRLGGRYFJXNSD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1C#N.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzylzinc bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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